N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azetidine ring and a pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins such as tyrosine kinases . These proteins play a crucial role in signal transduction pathways, which regulate cellular functions such as growth, differentiation, and metabolism.
Mode of Action
The compound likely interacts with its target protein through a series of molecular interactions. This could involve hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions would depend on the compound’s structure and the target protein’s active site.
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibiting a tyrosine kinase could disrupt signal transduction pathways, leading to changes in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or benzoyl bromide in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine: Similar structure with a different position of the amine group.
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyridine-2-amine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)11-4-2-10(3-5-11)13(23)22-8-12(9-22)21-14-19-6-1-7-20-14/h1-7,12H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMXKLTULYQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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